molecular formula C15H17Cl2N3 B13518038 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride

Cat. No.: B13518038
M. Wt: 310.2 g/mol
InChI Key: ARVYRXDTCXDUJZ-UHFFFAOYSA-N
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Description

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the benzodiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

    Attachment of the Phenylmethanamine Group: The phenylmethanamine group is attached to the benzodiazole ring through a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the benzodiazole ring.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanol
  • 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanone
  • 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethane

Uniqueness

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H17Cl2N3

Molecular Weight

310.2 g/mol

IUPAC Name

(6-methyl-1H-benzimidazol-2-yl)-phenylmethanamine;dihydrochloride

InChI

InChI=1S/C15H15N3.2ClH/c1-10-7-8-12-13(9-10)18-15(17-12)14(16)11-5-3-2-4-6-11;;/h2-9,14H,16H2,1H3,(H,17,18);2*1H

InChI Key

ARVYRXDTCXDUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)N.Cl.Cl

Origin of Product

United States

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